molecular formula C24H23NO4 B11031591 6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one

6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11031591
M. Wt: 389.4 g/mol
InChI Key: ZNNLEKPAWHYRQJ-UHFFFAOYSA-N
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Description

6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a quinoline moiety linked to a chromen-2-one core via a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under acidic conditions.

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol derivative with a β-keto ester in the presence of a strong acid catalyst.

    Coupling of the Quinoline and Chromen-2-one Moieties: The final step involves the coupling of the quinoline and chromen-2-one moieties through a methoxy bridge. This can be achieved by reacting the quinoline derivative with a methoxy-substituted chromen-2-one derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides and chromen-2-one derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline and chromen-2-one derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides, oxidized chromen-2-one derivatives.

    Reduction: Reduced quinoline and chromen-2-one derivatives.

    Substitution: Substituted quinoline and chromen-2-one derivatives with various functional groups.

Scientific Research Applications

6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-2,2-dimethylchroman-4-one: A related compound with a similar chroman-4-one core but lacking the quinoline moiety.

    4-Hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl group, similar in structure but differing in functional groups.

Uniqueness

6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one is unique due to its combination of a quinoline moiety and a chromen-2-one core linked by a methoxy bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

6-[(1-acetyl-2,2-dimethylquinolin-4-yl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H23NO4/c1-15-11-23(27)29-22-10-9-18(12-20(15)22)28-14-17-13-24(3,4)25(16(2)26)21-8-6-5-7-19(17)21/h5-13H,14H2,1-4H3

InChI Key

ZNNLEKPAWHYRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC3=CC(N(C4=CC=CC=C43)C(=O)C)(C)C

Origin of Product

United States

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